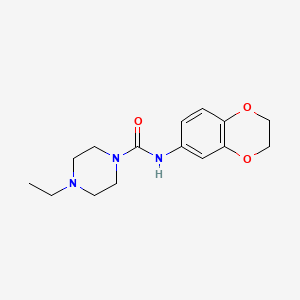![molecular formula C20H25N3O3S B4537304 N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea](/img/structure/B4537304.png)
N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives, including N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea, often involves the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement, which is a method demonstrating the transformation of carboxylic acids into ureas through intermediate steps involving hydroxamic acids and isocyanates. This method achieves good yields without racemization under mild reaction conditions, making it an environmentally friendly and cost-effective approach for urea synthesis (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea can be characterized by various spectroscopic techniques. Studies involving N-methylpiperazine derivatives, which share structural similarities, reveal that these compounds exhibit a fast inter-conversion of the piperazine ring with the N-CH3 group in equatorial position, indicating a significant degree of structural flexibility. This flexibility might also be observed in the molecular structure of N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea, suggesting potential for diverse biological interactions and reactivity (Iriepa & Bellanato, 2013).
Chemical Reactions and Properties
The chemical properties of N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea derivatives can be explored through reactions such as the Lossen rearrangement and the synthesis of sulfonamide and carbamate derivatives. These reactions are essential for modifying the chemical structure and enhancing the biological activity of these compounds. The use of sulfonyl azides in palladium-catalyzed carbonylation protocols, for example, facilitates the synthesis of sulfonyl carbamates and sulfonyl ureas, demonstrating the compound's versatility in chemical reactions (Chow, Stevens, & Odell, 2016).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea is involved in the synthesis and characterization of various urea, thiourea, sulfonamide, and carbamate derivatives. These compounds are created through reactions with functionalized phenyl isocyanates/isothiocyanates and various substituted aromatic sulfonyl chlorides or aromatic/aliphatic chloroformates, showcasing their utility in creating a wide array of chemical derivatives with potential applications in antimicrobial and antioxidant activities, as well as in molecular docking studies against specific targets like aromatase (Chandrasekhar et al., 2018).
Lossen and Beckmann Rearrangement
N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea derivatives have been studied for their behavior under specific conditions, such as undergoing base-catalyzed Lossen rearrangement with amines and amino acids to yield N,N′-diaryl ureas and amine salts. These reactions demonstrate the compound's versatility in chemical transformations and its potential in synthetic organic chemistry (Fahmy et al., 1977).
Anticonvulsant Activity
Research has indicated that certain N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea derivatives possess significant anticonvulsant activity. These compounds, when evaluated in maximal electroshock seizure tests in mice, have been found to exhibit a protective index and potency potentially higher than traditional anticonvulsant drugs like phenytoin. This highlights their potential as novel therapeutic agents for managing seizures (Masereel et al., 1997).
Environmental Impact of Sulfonylurea Herbicides
Studies on the environmental impact of sulfonylurea herbicides, including those related to N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea, have shown that soil pH and water content significantly affect their dissipation rates. This research provides crucial insights into the fate of such compounds in agricultural settings, guiding better management practices to mitigate potential environmental risks (Hultgren et al., 2002).
Chemical Transformations and Mechanisms
Further studies have explored the chemical transformations and mechanisms involving N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea derivatives. These include the synthesis of reduction-sensitive 1,1-diarylhydrazines from corresponding urea derivatives and investigations into the revised mechanisms for the formation of (sulfonylamino)sulfonyl isocyanates and (aryloxy)sulfonyl isocyanates, expanding our understanding of their reactivity and potential applications in various fields of chemistry and pharmacology (BainCheryl et al., 2014), (Warm & Bernardinelli, 1994).
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15-7-3-4-9-19(15)22-20(24)21-17-10-12-18(13-11-17)27(25,26)23-14-6-5-8-16(23)2/h3-4,7,9-13,16H,5-6,8,14H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURVYKMKOYRLMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-3-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4537226.png)
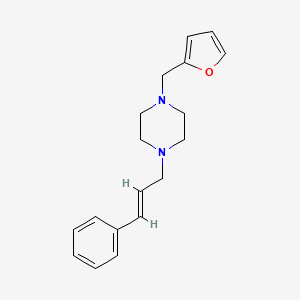
![5-[(2,4-dichlorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-furamide](/img/structure/B4537237.png)
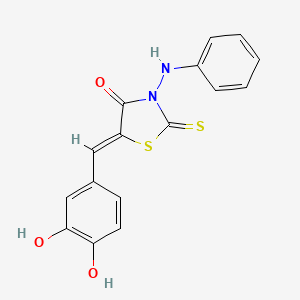
![7-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)-8-methylquinoline](/img/structure/B4537240.png)
![N-ethyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4537255.png)

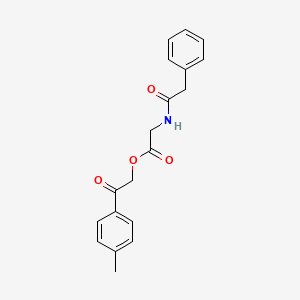

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B4537275.png)
![2-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4537296.png)
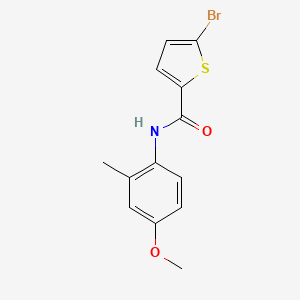
![N-(2-bromophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B4537319.png)
